molecular formula C24H30ClN3O4S B14986245 N-[2-(butan-2-ylcarbamoyl)phenyl]-1-[(3-chlorobenzyl)sulfonyl]piperidine-4-carboxamide

N-[2-(butan-2-ylcarbamoyl)phenyl]-1-[(3-chlorobenzyl)sulfonyl]piperidine-4-carboxamide

Cat. No.: B14986245
M. Wt: 492.0 g/mol
InChI Key: XMNOIXUSDGTFCQ-UHFFFAOYSA-N
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Description

N-{2-[(BUTAN-2-YL)CARBAMOYL]PHENYL}-1-[(3-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring substituted with a carboxamide group, a chlorophenyl group, and a butan-2-yl carbamoyl group. The presence of these functional groups suggests that the compound may exhibit interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(BUTAN-2-YL)CARBAMOYL]PHENYL}-1-[(3-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the piperidine ring, the introduction of the carboxamide group, and the attachment of the chlorophenyl and butan-2-yl carbamoyl groups. Common synthetic routes may include:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Carboxamide Group: This step may involve the reaction of the piperidine derivative with a suitable carboxylic acid derivative under amide formation conditions.

    Attachment of the Chlorophenyl Group: This can be done through nucleophilic substitution reactions using chlorophenyl derivatives.

    Attachment of the Butan-2-yl Carbamoyl Group: This step may involve the reaction of the intermediate compound with butan-2-yl isocyanate or a similar reagent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(BUTAN-2-YL)CARBAMOYL]PHENYL}-1-[(3-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of certain functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halides, acids, or bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical assays to study protein-ligand interactions.

    Medicine: The compound could be investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: It may find applications in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism by which N-{2-[(BUTAN-2-YL)CARBAMOYL]PHENYL}-1-[(3-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE exerts its effects will depend on its specific interactions with molecular targets. Potential mechanisms include:

    Binding to Receptors: The compound may interact with specific receptors, modulating their activity.

    Enzyme Inhibition: It could act as an inhibitor of certain enzymes, affecting metabolic pathways.

    Signal Transduction: The compound may influence signal transduction pathways, altering cellular responses.

Comparison with Similar Compounds

Similar Compounds

    N-{2-[(BUTAN-2-YL)CARBAMOYL]PHENYL}-1-[(4-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE: Similar structure with a different position of the chlorine atom.

    N-{2-[(BUTAN-2-YL)CARBAMOYL]PHENYL}-1-[(3-BROMOPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE: Similar structure with a bromine atom instead of chlorine.

Uniqueness

The uniqueness of N-{2-[(BUTAN-2-YL)CARBAMOYL]PHENYL}-1-[(3-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in various applications, making it a valuable compound for further research and development.

Properties

Molecular Formula

C24H30ClN3O4S

Molecular Weight

492.0 g/mol

IUPAC Name

N-[2-(butan-2-ylcarbamoyl)phenyl]-1-[(3-chlorophenyl)methylsulfonyl]piperidine-4-carboxamide

InChI

InChI=1S/C24H30ClN3O4S/c1-3-17(2)26-24(30)21-9-4-5-10-22(21)27-23(29)19-11-13-28(14-12-19)33(31,32)16-18-7-6-8-20(25)15-18/h4-10,15,17,19H,3,11-14,16H2,1-2H3,(H,26,30)(H,27,29)

InChI Key

XMNOIXUSDGTFCQ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC(=O)C1=CC=CC=C1NC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC(=CC=C3)Cl

Origin of Product

United States

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